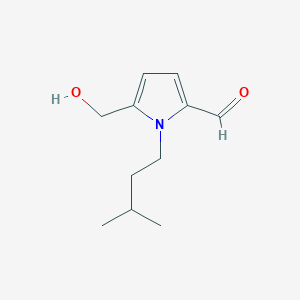
Ganoine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ganoine, also known as this compound, is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Properties and Mechanical Applications
Ganoine exhibits remarkable mechanical properties that make it a subject of interest in biomimetic materials research. Its layered structure contributes to its strength and resilience, which can inspire the development of new materials in engineering and design.
Mechanical Characteristics
| Property | Value | Reference |
|---|---|---|
| Hardness | High (compared to bone) | |
| Stiffness | Superior to other biological tissues | |
| Resistance to crack propagation | Enhanced due to twisted mineral arrangement |
Case Study: Bending Tests
In a study conducted on fish scales, three-point bending tests revealed that this compound scales could withstand significant stress without failure, indicating potential applications in protective materials and coatings .
Biological and Evolutionary Research
This compound serves as an important model for understanding evolutionary biology, particularly in the context of vertebrate enamel development. Its composition and formation processes provide insights into the evolutionary transition from scales to teeth.
Evolutionary Insights
- This compound is considered homologous to vertebrate tooth enamel, suggesting that studying its formation can illuminate the evolutionary pathways leading to modern dental structures .
- Research on this compound formation has revealed similarities in cellular processes between this compound deposition and mammalian enamel formation, highlighting its significance in evolutionary studies .
Biomedical Applications
The unique properties of this compound have implications for biomedical research, particularly in tissue engineering and regenerative medicine. Its mineral composition and structural characteristics could inform the development of synthetic biomaterials.
Potential Biomedical Uses
- Bone Regeneration : this compound's high mineral content makes it a candidate for developing bone graft materials that promote osteogenesis.
- Dental Applications : Given its resemblance to enamel, this compound-inspired materials could be used for dental restorations or coatings that mimic natural tooth structures .
Environmental Adaptations
This compound's resilience also allows researchers to study how certain fish species adapt to their environments. Understanding the role of this compound in protecting against predators and environmental stressors can inform ecological studies.
Adaptation Mechanisms
- The protective function of this compound scales against physical damage has been documented, demonstrating how these structures enhance survival in aquatic environments .
Material Science Innovations
The study of this compound has led to innovations in material science, particularly concerning bioinspired design principles. Researchers are exploring how the microstructural features of this compound can be replicated in synthetic materials.
Research Innovations
Propriétés
Numéro CAS |
133086-80-3 |
|---|---|
Formule moléculaire |
C11H17NO2 |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
5-(hydroxymethyl)-1-(3-methylbutyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H17NO2/c1-9(2)5-6-12-10(7-13)3-4-11(12)8-14/h3-4,7,9,14H,5-6,8H2,1-2H3 |
Clé InChI |
QFUKUPZJJSMEGE-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=CC=C1C=O)CO |
SMILES canonique |
CC(C)CCN1C(=CC=C1C=O)CO |
Key on ui other cas no. |
133086-80-3 |
Synonymes |
1-isopentyl-2-formyl-5-hydroxymethylpyrrole ganoderma alkaloid A ganoine N-isopentyl-5-hydroxymethylpyrryl aldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















